molecular formula C14H13N3O5 B12935086 2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol CAS No. 74550-86-0

2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol

Cat. No.: B12935086
CAS No.: 74550-86-0
M. Wt: 303.27 g/mol
InChI Key: BVVIKCLECBDUPE-DUXPYHPUSA-N
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Description

2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol is a complex organic compound featuring a benzodioxole moiety, an ethenyl group, a nitroimidazole ring, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Ethenyl Group: The benzodioxole derivative is then subjected to a Heck reaction with a suitable vinyl halide.

    Nitroimidazole Formation: The nitroimidazole ring is synthesized via nitration of imidazole followed by alkylation.

    Final Coupling: The benzodioxole-ethenyl intermediate is coupled with the nitroimidazole derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]acetaldehyde or acetic acid.

    Reduction: Formation of 2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-aminoimidazol-1-yl]ethanol.

    Substitution: Halogenated derivatives of the benzodioxole moiety.

Scientific Research Applications

2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole ring.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol involves multiple pathways:

    Molecular Targets: The nitroimidazole ring can interact with DNA, leading to strand breaks and inhibition of replication.

    Pathways: The compound can induce oxidative stress in cells, leading to apoptosis. It may also inhibit specific enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)ethanamine
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 2-(2-[2-Dimethylaminothiazol-5-yl]Ethenyl)-6-(2-[Fluoro]Ethoxy)
  • Imidazo[1,2-a]pyridine, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-3-nitro-

Uniqueness

2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzodioxole and nitroimidazole moieties allows for a wide range of applications and interactions that are not observed in simpler analogs.

Properties

CAS No.

74550-86-0

Molecular Formula

C14H13N3O5

Molecular Weight

303.27 g/mol

IUPAC Name

2-[2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol

InChI

InChI=1S/C14H13N3O5/c18-6-5-16-13(15-8-14(16)17(19)20)4-2-10-1-3-11-12(7-10)22-9-21-11/h1-4,7-8,18H,5-6,9H2/b4-2+

InChI Key

BVVIKCLECBDUPE-DUXPYHPUSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC=C(N3CCO)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=NC=C(N3CCO)[N+](=O)[O-]

Origin of Product

United States

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